molecular formula C14H22N2O B11795402 1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine

1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine

Katalognummer: B11795402
Molekulargewicht: 234.34 g/mol
InChI-Schlüssel: IQRLYFZCLWBADM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine is a compound that belongs to the pyrrolidine class of chemicals. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a pyrrolidine ring substituted with a methyl group at the 1-position and a 4-propoxyphenyl group at the 4-position.

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-propoxybenzaldehyde with methylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a modulator of neurotransmitter systems.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:

Eigenschaften

Molekularformel

C14H22N2O

Molekulargewicht

234.34 g/mol

IUPAC-Name

1-methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine

InChI

InChI=1S/C14H22N2O/c1-3-8-17-12-6-4-11(5-7-12)13-9-16(2)10-14(13)15/h4-7,13-14H,3,8-10,15H2,1-2H3

InChI-Schlüssel

IQRLYFZCLWBADM-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=C(C=C1)C2CN(CC2N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.